molecular formula C31H26N2O2 B161702 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] CAS No. 139021-82-2

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]

Cat. No.: B161702
CAS No.: 139021-82-2
M. Wt: 458.5 g/mol
InChI Key: BVEHHQYXICTXGR-VKONIRKNSA-N
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Description

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a chiral ligand used in enantioselective catalysis. It is known for its ability to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals . This compound is widely used in asymmetric synthesis, making it a valuable tool in organic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] typically involves the reaction of (4R,5S)-4,5-diphenyl-2-oxazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two oxazoline units . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
  • 2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
  • 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]
  • 2,2’-Bis[(4S)-4-benzyl-2-oxazoline]

Uniqueness

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is unique due to its specific chiral configuration and the presence of diphenyl groups, which enhance its ability to form stable and selective coordination complexes. This makes it particularly effective in enantioselective catalysis compared to other similar compounds .

Properties

IUPAC Name

(4R,5S)-2-[[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHHQYXICTXGR-VKONIRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)CC3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384736
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139021-82-2
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
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2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Reactant of Route 3
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Reactant of Route 4
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Reactant of Route 5
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Reactant of Route 6
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Customer
Q & A

Q1: How does the structure of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] influence its coordination to palladium and affect the catalytic activity of the resulting complex?

A1: 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] acts as a C2-symmetric bidentate ligand, coordinating to palladium through the nitrogen atoms in the oxazoline rings. [] The rigid structure, imparted by the chiral centers and the bridging methylene group, enforces a specific geometry around the palladium center. This defined geometry influences the accessibility of the palladium to reactants and can lead to enhanced selectivity in catalytic reactions. The study by demonstrated that the substituents on the 4 and 5 positions of the oxazoline ring, in this case, phenyl groups, further affect the bite angle of the ligand and the dihedral angles around the palladium center. These structural variations directly impact the catalytic activity and selectivity of the palladium complex. [] Further research is needed to fully elucidate the structure-activity relationships for different catalytic applications.

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